It’s worth noting that (4-Methylphenoxy)acetic acid is a chemical compound with the molecular formula C9H10O3 . Its molecular weight is 166.1739 .
(4-Methylphenoxy)acetic acid is an organic compound with the molecular formula and a molecular weight of approximately 166.17 g/mol. It is classified as a carboxylic acid, specifically a phenoxyacetic acid derivative. This compound appears as a slightly beige crystalline powder, with a melting point ranging from 140 to 142 °C and a predicted boiling point of about 297.2 °C . The compound is soluble in methanol, indicating its polar nature due to the presence of the carboxylic acid functional group .
The most significant area of research for (4-Methylphenoxy)acetic acid is its potential mechanism of action in treating rheumatoid arthritis. Studies suggest it might act as an integrin antagonist []. Integrins are cell adhesion molecules that play a role in inflammation, and their inhibition could be beneficial in managing rheumatoid arthritis.
The exact mechanism by which (4-Methylphenoxy)acetic acid interacts with integrins is still under investigation [].
As with any new compound, safety information on (4-Methylphenoxy)acetic acid is limited. Given the presence of an aromatic ring and a carboxylic acid group, some general precautions might be necessary when handling it:
The specific reactions depend on the substituents and conditions applied.
Research indicates that (4-Methylphenoxy)acetic acid exhibits biological activity, particularly as a herbicide. It can influence plant growth by mimicking auxins, which are natural plant hormones that regulate growth and development . The compound's structure allows it to interact with plant hormone pathways, potentially leading to herbicidal effects.
(4-Methylphenoxy)acetic acid can be synthesized through several methods:
These methods are typically carried out in organic solvents under controlled conditions to ensure high yields and purity of the product .
(4-Methylphenoxy)acetic acid finds applications primarily in:
Interaction studies have shown that (4-Methylphenoxy)acetic acid can affect various biological systems, particularly in plants. It has been noted for its potential to disrupt normal growth patterns by interfering with auxin signaling pathways, which are crucial for plant development . Further research into its interactions at the molecular level could provide insights into its mechanism of action as a herbicide.
Several compounds share structural similarities with (4-Methylphenoxy)acetic acid. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
2-(4-Methylphenoxy)acetic acid | 940-64-7 | Similar structure, potential herbicidal properties |
4-Chloro-2-Methylphenoxyacetic Acid | 94-74-6 | Contains chlorine substituent, different biological activity |
4-Ethylphenoxyacetic Acid | 940-65-8 | Ethyl group substitution affects solubility and activity |
4-Isopropylphenoxyacetic Acid | 940-66-9 | Isopropyl substitution alters herbicidal effectiveness |
Each of these compounds exhibits unique properties and potential applications based on their specific substituents and structural configurations. The presence of different functional groups can significantly influence their biological activities, solubility, and interactions within biological systems .
Irritant